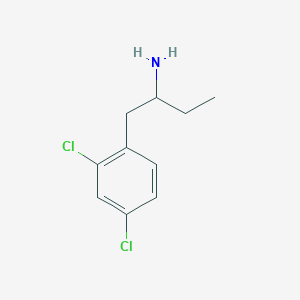

1-(2,4-Dichlorophenyl)butan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSWGTIGKBARQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Dichlorophenyl Containing Amines in Medicinal Chemistry

The incorporation of a dichlorophenyl moiety into amine-containing molecules has a notable history in the field of medicinal chemistry. The chlorine atoms on the phenyl ring can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications can lead to enhanced potency, selectivity, or improved pharmacokinetic profiles.

A prominent example is the well-known antihypertensive agent, Clonidine. wikipedia.org This drug features a 2,6-dichlorophenylamino group attached to an imidazoline (B1206853) ring and acts as an α2-adrenergic receptor agonist. wikipedia.org Its clinical use in treating conditions like high blood pressure, attention deficit hyperactivity disorder (ADHD), and certain pain conditions underscores the therapeutic potential of this chemical scaffold. wikipedia.org

Overview of Pharmacological Significance of Butan 2 Amine Derivatives

The butan-2-amine moiety is another key structural feature of the target compound that imparts significant pharmacological interest. As a small, chiral aliphatic amine, it can serve as a crucial building block in the synthesis of more complex and biologically active molecules. The stereochemistry of the butan-2-amine unit can play a critical role in the enantioselective interactions with biological targets, a fundamental concept in modern drug design.

Research has demonstrated that derivatives of butan-2-amine are subjects of investigation in various therapeutic contexts. For example, studies on substituted 4-hydroxybutanamides, which can be considered derivatives of butan-2-amine, have shown their potential as GABA uptake inhibitors. nih.gov The inhibition of GABA uptake is a validated strategy for the treatment of neurological disorders such as epilepsy and anxiety.

The versatility of the butan-2-amine scaffold is further highlighted by its incorporation into a wide range of biologically active compounds. The synthesis of various aminated derivatives for antimicrobial and other medicinal applications is an active area of research. researchgate.net The ability of the butan-2-amine core to be readily functionalized allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of a compound's pharmacological profile.

Rationale for Academic Investigation of 1 2,4 Dichlorophenyl Butan 2 Amine

Established Synthetic Pathways for Butan-2-amine Derivatives

The synthesis of butan-2-amine and its derivatives is well-established in organic chemistry, employing several classical and modern techniques. These methods provide the foundational chemistry applicable to the synthesis of more complex structures like this compound.

N-Alkylation Approaches

N-alkylation is a fundamental method for preparing secondary and tertiary amines through the reaction of a primary or secondary amine with an alkylating agent, typically an alkyl halide. nih.gov For the synthesis of butan-2-amine derivatives, this involves reacting sec-butylamine (B1681703) with an appropriate alkyl halide. prepchem.com

A primary challenge in this approach is controlling the degree of alkylation, as the newly formed secondary amine can compete with the starting primary amine to react with the alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. libretexts.org Using a large excess of the primary amine can favor mono-alkylation. studymind.co.uk Modern approaches utilize alternative alkylating agents and specialized catalytic systems to enhance selectivity. rsc.org

| Reactants | Reagent/Catalyst | Product Type | Key Challenges |

| Primary Amine + Alkyl Halide | Base (optional) | Secondary Amine | Over-alkylation, mixture of products. libretexts.org |

| sec-Butylamine + Ethyl Halide | Base (optional) | N-Ethyl-sec-butylamine | Potential for di-alkylation. |

| Amine + Nitrile | Pd/C or Rh/C, H₂ | Secondary or Tertiary Amine | Catalyst-dependent selectivity. rsc.org |

Reduction-Based Synthesis

Reduction-based methods offer a versatile and often more selective route to amines, avoiding the issue of over-alkylation common in direct alkylation. harvard.edu These strategies involve the reduction of nitrogen-containing functional groups or the reductive amination of carbonyl compounds. studymind.co.uklibretexts.org

Reductive Amination: This is a highly effective method for synthesizing secondary amines. wikipedia.org It involves the reaction of a ketone or aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the target amine. wikipedia.orgyoutube.com For instance, butan-2-amine derivatives can be synthesized by reacting butan-2-one with a primary amine, followed by reduction with agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. youtube.comorganic-chemistry.org The reaction is typically performed in a one-pot procedure under mildly acidic conditions. wikipedia.orgyoutube.com

Reduction of Other Nitrogen-Containing Groups: Primary amines can also be prepared by the reduction of other functional groups. Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. libretexts.org Similarly, amides can be reduced to the corresponding amines with LiAlH₄. libretexts.org

| Precursor | Reagent(s) | Product Type | Notes |

| Ketone/Aldehyde + Amine | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | Primary, Secondary, or Tertiary Amine | Highly versatile, avoids over-alkylation. harvard.eduwikipedia.org |

| Butan-2-one + Primary Amine | NaBH₄, H₂/Catalyst | Substituted Butan-2-amine | Forms an imine intermediate. youtube.com |

| Nitrile | LiAlH₄ or H₂/Catalyst | Primary Amine | Adds a -CH₂- group to the carbon chain. libretexts.org |

| Amide | LiAlH₄ | Amine | Reduces the carbonyl group completely. libretexts.org |

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct pathway to form the carbon-nitrogen bond. libretexts.org Amines, possessing a lone pair of electrons on the nitrogen atom, are effective nucleophiles that can attack electrophilic carbon centers, such as those in alkyl halides. libretexts.orgstudymind.co.uk

The reaction of ammonia (B1221849) or a primary amine with an alkyl halide, like 2-bromobutane, can yield butan-2-amine or its N-substituted derivatives. studymind.co.ukaskfilo.com The reaction proceeds via an SN2 mechanism, which, if starting with a chiral halide like (R)-2-bromobutane, results in an inversion of stereochemistry to produce the (S)-amine. askfilo.com However, as with direct N-alkylation, the product amine can react further with the alkyl halide, leading to a mixture of primary, secondary, tertiary, and quaternary ammonium salts. libretexts.orglibretexts.org Using a large excess of the nucleophile (e.g., ammonia) can help to maximize the yield of the primary amine. studymind.co.uk

Targeted Synthesis of this compound

The most direct and efficient laboratory synthesis for this compound is likely the reductive amination of the corresponding ketone, 1-(2,4-dichlorophenyl)butan-2-one (B1439074). This precursor ketone can be synthesized through methods such as Friedel-Crafts acylation. A related synthesis involves the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to a chiral alcohol, which is a key intermediate for other pharmaceutical compounds. researchgate.net

The reductive amination would proceed by reacting 1-(2,4-dichlorophenyl)butan-2-one with ammonia in the presence of a reducing agent. organic-chemistry.org Optimized, protecting-group-free methods for reductive amination using ammonia often employ reagents like sodium cyanoborohydride (NaBH₃CN) and carefully control the pH to maximize the formation of the primary amine and minimize byproducts. organic-chemistry.org

Multi-Component Reaction Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a powerful strategy for building molecular complexity efficiently. nih.govmdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs like the Strecker or Ugi reactions could be adapted.

Strecker Reaction: This reaction combines a ketone (or aldehyde), an amine, and a cyanide source to produce an α-amino nitrile, which can then be hydrolyzed to an α-amino acid or reduced to a vicinal diamine. A hypothetical Strecker-type synthesis for the target compound could involve reacting 1-(2,4-dichlorophenyl)butan-2-one with ammonia and a cyanide source. The resulting α-amino nitrile could then potentially be reduced to yield this compound. nih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com This reaction generates α-acylamino amides. While not a direct route to the target secondary amine, the complex scaffold generated could be chemically modified in subsequent steps to yield the desired structure.

These MCR approaches highlight potential, albeit more complex, pathways that could be explored for the synthesis of this and related compounds.

Derivatization Strategies for this compound

Derivatization of the parent amine is a common strategy to explore structure-activity relationships or to modify its physicochemical properties. The secondary amine functionality of this compound allows for several common derivatization reactions.

Acylation: The nitrogen atom can act as a nucleophile, reacting with acylating agents like acid chlorides (e.g., benzoyl chloride) or anhydrides to form stable amide derivatives. nih.goviu.edu This is a robust and widely used reaction for modifying amines.

Silylation: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), labile hydrogens on amines are often replaced with more stable groups. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte. iu.edu

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield the corresponding sulfonamide.

These derivatization techniques are crucial for analytical detection and for the synthesis of new chemical entities based on the this compound scaffold. nih.govnih.gov

Formation of Amide Derivatives

The synthesis of amide derivatives from this compound is a fundamental transformation that leverages the nucleophilicity of the primary amine. A widely employed and efficient method for this conversion is the reaction with acyl chlorides. This reaction, a classic example of nucleophilic acyl substitution, proceeds through an addition-elimination mechanism. chemguide.co.ukdocbrown.infochemguide.co.uk

The general reaction scheme involves the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding N-substituted amide. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. libretexts.org The choice of solvent and reaction temperature can be optimized to ensure high yields and purity of the final amide product.

A variety of acyl chlorides, including both aromatic and aliphatic derivatives, can be utilized, allowing for the synthesis of a diverse library of amide compounds. For instance, the reaction with aromatic acyl chlorides, such as benzoyl chloride or its substituted derivatives, leads to the formation of N-[1-(2,4-dichlorophenyl)butyl]benzamides.

Table 1: Representative Amide Synthesis from this compound

| Acyl Chloride | Base | Solvent | Product |

| Benzoyl Chloride | Triethylamine | Dichloromethane | N-[1-(2,4-Dichlorophenyl)butyl]benzamide |

| Acetyl Chloride | Pyridine | Tetrahydrofuran | N-[1-(2,4-Dichlorophenyl)butyl]acetamide |

| 4-Nitrobenzoyl Chloride | Triethylamine | Dichloromethane | N-[1-(2,4-Dichlorophenyl)butyl]-4-nitrobenzamide |

This table is illustrative and based on general principles of amide synthesis.

Synthesis of Heterocyclic Conjugates (e.g., Oxadiazoles, Triazoles, Thiazoles, Imidazoles)

The amine group of this compound can be elaborated into various heterocyclic rings, which are significant pharmacophores in medicinal chemistry.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often proceeds from N'-acylhydrazide intermediates. nih.govmt.combiointerfaceresearch.com These precursors can be prepared by reacting an ester derivative of this compound with hydrazine (B178648) hydrate, followed by acylation. The subsequent cyclodehydration of the N,N'-diacylhydrazine, commonly achieved using dehydrating agents like phosphorus oxychloride or by oxidative cyclization of hydrazones, yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. biointerfaceresearch.com

Triazoles: The formation of 1,2,4-triazole (B32235) rings can be achieved through several synthetic routes. One common method involves the reaction of this compound with an isothiocyanate to form a thiourea (B124793) derivative. nih.govidosi.org This intermediate can then undergo cyclization with hydrazine or its derivatives to furnish the 1,2,4-triazole-3-thione. nih.gov Alkaline cyclization of substituted acylthiocarbohydrazides is another established method for preparing 1,2,4-triazole-3-thiones. nih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical and versatile method for the construction of the thiazole ring. nih.govpurechemistry.orgmasterorganicchemistry.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. purechemistry.orgmasterorganicchemistry.com To synthesize a thiazole derivative of this compound, the amine would first be converted into a thioamide. This can be achieved by reacting the corresponding amide with a thionating agent such as Lawesson's reagent. nih.gov The resulting thioamide can then be reacted with an appropriate α-haloketone to yield the desired thiazole conjugate.

Imidazoles: The synthesis of imidazole (B134444) derivatives can be accomplished through various condensation reactions. A common approach is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia or a primary amine. To incorporate the this compound moiety, it can be used as the primary amine component in a multi-component reaction with a suitable α-dicarbonyl compound (like glyoxal (B1671930) or benzil) and an aldehyde. organic-chemistry.orgnih.govyoutube.comyoutube.com Another strategy involves the reaction of an α-haloketone with an amidine, which can be prepared from the corresponding nitrile derivative of the starting amine. nih.gov

Table 2: General Strategies for Heterocyclic Synthesis

| Heterocycle | Key Intermediate(s) | General Reaction Type |

| 1,3,4-Oxadiazole | N'-Acylhydrazide | Cyclodehydration / Oxidative Cyclization |

| 1,2,4-Triazole | Thiourea derivative | Cyclization with hydrazine |

| Thiazole | Thioamide derivative | Hantzsch Synthesis (condensation with α-haloketone) |

| Imidazole | Amine | Condensation with α-dicarbonyl and aldehyde |

This table outlines general synthetic approaches.

Chemical Reactivity Profiling of the Amine Moiety and Dichlorophenyl Group

The chemical reactivity of this compound is dictated by the interplay of its primary amine and the dichlorophenyl ring.

The amine moiety is a nucleophilic center and a weak base. Its nucleophilicity allows it to participate in a variety of reactions, including:

Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups in alkyl halides, leading to the formation of secondary and tertiary amines. However, these reactions can be prone to over-alkylation. wikipedia.org

Nucleophilic Addition: The amine can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). It can also participate in conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.orgyoutube.comlibretexts.orgyoutube.com

Acylation: As discussed in section 2.3.1, the amine readily reacts with acylating agents like acyl chlorides and anhydrides. chemguide.co.ukdocbrown.infochemguide.co.uklibretexts.org

The dichlorophenyl group influences the reactivity of the molecule in several ways. The two chlorine atoms are electron-withdrawing groups, which deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. purechemistry.org However, electrophilic substitution reactions, such as nitration and halogenation, can still occur under forcing conditions.

Electrophilic Aromatic Substitution: The directing effect of the substituents on the ring must be considered. The chlorine atoms are ortho, para-directing, while the butan-2-amine group, after protonation in acidic media, becomes a meta-directing group. The outcome of an electrophilic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile. masterorganicchemistry.comstudymind.co.ukyoutube.com For example, nitration of dichlorobenzene derivatives typically requires strong acidic conditions (e.g., a mixture of nitric and sulfuric acid). rsc.org Halogenation of the aromatic ring can be achieved using a halogen in the presence of a Lewis acid catalyst. purechemistry.orgstudymind.co.uksavemyexams.comchemistryviews.org

The presence of the dichlorophenyl ring can also influence the basicity of the amine group through inductive effects. The electron-withdrawing nature of the chlorine atoms can slightly decrease the electron density on the nitrogen atom, making it a slightly weaker base compared to an analogous amine without the chloro substituents.

Enzyme Inhibition Studies

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). google.com The inhibition of DPP-4 is a recognized therapeutic strategy for managing type 2 diabetes, as it prolongs the action of these incretins, leading to increased insulin (B600854) secretion and improved glycemic control. google.comnih.govnih.gov

Derivatives of this compound have been investigated as potential DPP-4 inhibitors. For instance, novel dihydropyrimidine (B8664642) phthalimide (B116566) hybrids have been synthesized and evaluated for their DPP-4 inhibitory activity. nih.gov Some of these compounds have demonstrated potent in vitro and in vivo DPP-4 inhibition, with some even showing extended activity. nih.gov The binding interactions of these derivatives with the DPP-4 enzyme have been explored through molecular docking studies, which indicate that specific structural features, such as the presence of electron-donating or electron-withdrawing groups, can significantly influence their inhibitory potency. nih.gov

Table 1: DPP-4 Inhibition by Selected Dihydropyrimidine Phthalimide Hybrids

| Compound | In Vitro DPP-4 Inhibition (IC50) | In Vivo DPP-4 Inhibition | Reference |

| Hybrid 10g | High | 73.3% at 48h | nih.gov |

| Hybrid 10i | High | 76% at 48h | nih.gov |

| Hybrid 10e | High | Not specified | nih.gov |

| Alogliptin (Reference) | High | 97.05% at 48h | nih.gov |

This table is for illustrative purposes and based on findings for dihydropyrimidine phthalimide hybrids, which are structurally distinct from this compound but represent a class of DPP-4 inhibitors.

Cannabinoid Receptor (CB1) Interaction Studies (as antagonist)

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is predominantly found in the central nervous system and is a key component of the endocannabinoid system. nih.govnih.gov Antagonism of the CB1 receptor has been explored as a therapeutic approach for conditions such as obesity and metabolic disorders. jbclinpharm.org

Derivatives of this compound have been synthesized and characterized as CB1 receptor antagonists. For example, rimonabant (B1662492), a well-known CB1 antagonist, features a 1-(2,4-dichlorophenyl) group and has been extensively studied for its appetite-suppressing effects. jbclinpharm.org Research into novel pyrazole (B372694) analogues of rimonabant has focused on developing peripherally selective CB1 antagonists to minimize central nervous system side effects. nih.gov These studies have shown that modifications to the core structure can lead to compounds with high affinity for the CB1 receptor and potent inverse agonist activity. nih.gov

Table 2: CB1 Receptor Binding Affinity of Selected Pyrazole Derivatives

| Compound | CB1 Receptor Binding Affinity (Ki) | Selectivity over CB2 Receptor | Reference |

| Rimonabant | 2 nM | >500-fold | jbclinpharm.org |

| AM6545 | 1.7 nM | 300-fold | nih.gov |

| Compound 8c | High (specific value not provided) | Good | nih.gov |

This table highlights the binding affinities of pyrazole derivatives, some of which share the 1-(2,4-dichlorophenyl) moiety with the subject compound, demonstrating the potential for this chemical feature in designing CB1 antagonists.

Human Neutrophil Elastase (HNE) and Matrix Metalloproteinase (MMP) Inhibition

Human neutrophil elastase (HNE) is a serine protease released by neutrophils during inflammation, and its excessive activity can lead to tissue damage in various inflammatory diseases. researchgate.netmdpi.com Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components and are implicated in diseases like cancer. nih.govnih.gov

Research has been conducted on developing inhibitors for both HNE and MMPs. While direct studies on this compound derivatives for HNE and MMP inhibition are not extensively documented in the provided results, the broader field has seen the development of various synthetic inhibitors. For HNE, these include peptidyl ketones and heterocyclic compounds. nih.govnih.gov For MMPs, hydroxamic acid derivatives have shown promise as inhibitors of MMP-2, MMP-9, and MMP-14. nih.gov The design of dual inhibitors targeting both HNE and MMPs is also an area of interest.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.govnih.gov The inhibition of tyrosinase is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. nih.govmdpi.com

A variety of natural and synthetic compounds have been investigated as tyrosinase inhibitors. nih.govmdpi.comresearchgate.net For instance, nitrophenylpiperazine derivatives have been synthesized and shown to exhibit tyrosinase inhibitory effects, with some compounds demonstrating mixed-type inhibition. nih.gov The structure-activity relationship studies of these inhibitors often reveal that specific substituents and their positions on the aromatic ring are crucial for their potency. nih.gov While direct studies on this compound derivatives as tyrosinase inhibitors were not found, the general principles of tyrosinase inhibition by aromatic compounds are well-established.

Platelet-Derived Growth Factor Receptor (PDGFr) and Fibroblast Growth Factor Receptor (FGFr) Tyrosine Kinase Inhibition

Platelet-derived growth factor receptors (PDGFr) and fibroblast growth factor receptors (FGFr) are receptor tyrosine kinases that play critical roles in cell proliferation, differentiation, and angiogenesis. nih.govnih.govresearchgate.net Dysregulation of their signaling pathways is implicated in various cancers, making them important targets for anticancer drug development. nih.govnih.govmdpi.com

Several small-molecule inhibitors targeting PDGFr and FGFr have been developed. nih.govnih.govadooq.com For example, CP-673,451 is a potent and selective inhibitor of PDGFR-beta kinase. nih.gov Many of the developed inhibitors are multi-targeted, inhibiting both PDGFr and FGFr, as well as other tyrosine kinases. nih.govadooq.com The design of these inhibitors often involves a heterocyclic core with various substituents to achieve high affinity and selectivity. While specific studies on this compound derivatives in this context are not detailed, the 2,4-dichlorophenyl moiety is a common feature in various kinase inhibitors.

Receptor Binding and Modulation Investigations

Dopamine (B1211576) D3 and D2 Receptor Subtype Selectivity

The development of ligands with high selectivity for specific dopamine receptor subtypes is a significant goal in medicinal chemistry, particularly for treating neuropsychiatric disorders. The dopamine D3 receptor (D3R) shares high sequence homology with the D2 receptor (D2R), making the creation of D3R-selective compounds a considerable challenge. nih.gov

Studies on analogues of this compound have provided insights into the structural determinants of selectivity. For instance, the presence of a hydroxyl group on the linking chain of a related compound was found to significantly enhance D3R selectivity over D2R. This improved selectivity is achieved not by increasing affinity for the D3 receptor, but by decreasing the compound's affinity for the D2 receptor. nih.gov

Binding affinity studies, which measure the concentration of a drug required to displace a radiolabeled ligand from its receptor (Ki), quantify this selectivity. In one study, an analogue without the hydroxyl group bound to D3R and D2R with Ki values of 1.4 nM and 103 nM, respectively. The addition of the hydroxyl group resulted in a similar high affinity for D3R (Ki = 1.1 nM) but a markedly reduced affinity for D2R (Ki = 433 nM), demonstrating a clear shift towards D3R selectivity. nih.gov These findings highlight how minor structural modifications to the core scaffold can dramatically influence receptor subtype selectivity. nih.govnih.govelifesciences.orggu.se

Table 1: Dopamine Receptor Binding Affinities of an Analogous Compound

| Compound | D3R Ki (nM) | D2R Ki (nM) |

|---|---|---|

| Analogue without -OH | 1.4 | 103 |

| Analogue with -OH | 1.1 | 433 |

Data sourced from a study on D3R-selective substituted-4-phenylpiperazine compounds. nih.gov

Corticotropin Releasing Factor Type 1 Receptor (CRF1) Binding Kinetics

Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF1 subtype, are pivotal in the body's response to stress. Antagonists of the CRF1 receptor are under investigation for their potential in treating stress-related disorders. nih.gov Understanding the binding kinetics—the rates at which a ligand associates (k₁) and dissociates (k₋₁) from its receptor—is crucial for characterizing the pharmacological action of these antagonists. nih.gov

Research has shown that compounds with seemingly similar binding affinities can have vastly different kinetic profiles. For example, a study of twelve lead CRF1 antagonists revealed a 510-fold range in their kinetically derived affinity, driven by a 170-fold range in dissociation rates. nih.gov Ligands that dissociate slowly from the CRF1 receptor can produce a prolonged pharmacological effect. Two such ligands, with dissociation half-lives of 53 and 130 minutes, led to sustained suppression of adrenocorticotropin, whereas a more rapidly dissociating ligand (16-minute half-life) resulted in only transient effects. nih.gov

These findings underscore that binding kinetics provide a more dynamic and functionally relevant measure of a compound's activity than affinity alone, offering a critical dimension for the development of advanced CRF1 receptor antagonists. nih.gov

Antimicrobial Efficacy Assessments

Derivatives incorporating the this compound scaffold have been evaluated for their ability to combat microbial pathogens, demonstrating notable activity against a range of bacteria and fungi.

Antibacterial Spectrum and Potency

The 2,4-dichlorophenyl moiety has been identified as a key feature for the antibacterial activity in several classes of synthetic compounds. researchgate.net Studies on synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related, have shown activity primarily against Gram-positive bacteria. nih.gov

Certain derivatives displayed inhibitory effects against Enterococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes, including methicillin-resistant S. aureus (MRSA) strains. nih.gov The potency of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. For these 1,3-bis(aryloxy)propan-2-amines, MIC values were in the range of 2.5–10 μg/ml. nih.gov Further research into other dichlorophenyl-containing heterocyclic compounds has confirmed their potential as antibacterial agents. mdpi.comresearchgate.net For instance, certain 1,2,4-triazole derivatives containing a 2,4-dichloro substitution showed potent activity against S. aureus. nih.gov

Table 2: Antibacterial Activity of Related 1,3-bis(aryloxy)propan-2-amines

| Bacterial Strain | MIC Range (μg/ml) |

|---|---|

| Enterococcus faecalis | 2.5 - 10 |

| Staphylococcus aureus | 2.5 - 10 |

| Streptococcus pyogenes | 2.5 - 10 |

| Methicillin-resistant S. aureus (MRSA) | 2.5 - 10 |

Data sourced from a study on new synthetic 1,3‐bis(aryloxy)propan‐2‐amines. nih.gov

Antifungal Activity

The inclusion of two chlorine atoms on the phenyl ring has been shown to positively affect the antifungal properties of certain derivatives. nih.gov In a series of novel 1,2,4-triazole compounds, the 2,4-dichlorophenyl analogue demonstrated a slight increase in antifungal activity. nih.gov Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines have also been noted for their antifungal properties. nih.gov

Further studies on other 1,2,4-triazole derivatives revealed that compounds with a 2,4-dichloro substitution exhibited antifungal activity superior to the standard drug ketoconazole (B1673606) against the fungus Microsporum gypseum. nih.gov However, the efficacy can be highly dependent on the specific fungal species, as these same derivatives were not effective against Candida albicans or Aspergillus niger. nih.gov The antifungal potential of dichlorophenyl-containing compounds has also been observed in other heterocyclic systems, such as 1,2,4-oxadiazoles and pyridazinones. mdpi.comresearchgate.netmdpi.commdpi.com

Antiviral Properties, including Anti-HIV Activity

The search for novel antiviral agents has led to the investigation of various chemical scaffolds, including those containing dichlorophenyl groups. While some derivatives have been synthesized and tested, the results have been mixed. A series of novel pyrazolo[4,5-e] nih.govnih.govnih.govthiadiazine derivatives, including compounds with 2,4-dichlorobenzyl substitutions, were evaluated for their ability to inhibit HIV replication in cell cultures, but none were found to be active. researchgate.net

However, other related structures have shown more promise. Small-molecule antagonists designed to bind to the HIV-1 envelope glycoprotein (B1211001) gp120 have demonstrated antiviral activity. mdpi.com One such compound, containing a 2-fluoro,1-chloro-derivatized phenyl ring, inhibited the virus by occupying a critical binding site and also showed inhibitory activity against the HIV-1 reverse transcriptase enzyme. mdpi.com While not a 2,4-dichloro derivative, this finding suggests that halogenated phenyl rings can be a key component in designing HIV inhibitors. Other classes of compounds, such as diarylsulfones and various nucleoside analogues, have also been explored for their anti-HIV potential. nih.govresearchgate.net

Anti-Inflammatory Mechanisms and Effects

Derivatives containing the 1-(2,4-dichlorophenyl) moiety have shown significant potential as anti-inflammatory agents. One notable example is a selective agonist for the cannabinoid type 2 (CB2) receptor, which incorporates a 1-(2',4'-dichlorophenyl) group. nih.gov This compound was found to alleviate neuropathic pain in animal models by inducing functional changes in microglia, which are immune cells in the central nervous system. nih.gov

The mechanism of action involves modulating the inflammatory response at the cellular level. Prolonged administration of this CB2 agonist led to a reduction in the gene expression of pro-inflammatory markers and an increase in the expression of anti-inflammatory markers in the spinal cord. nih.gov Specifically, it promoted the proliferation of an anti-inflammatory microglial phenotype, thereby reducing neuroinflammation associated with nerve injury. nih.gov This targeted anti-inflammatory action highlights a promising therapeutic avenue for compounds in this chemical class. nih.gov

Anticancer and Antitumor Biological Potency

The 2,4-dichlorophenyl moiety is a key structural feature in various compounds investigated for their anticancer and antitumor properties. Research has demonstrated that incorporating this group into different molecular backbones can lead to significant cytotoxic activity against several human cancer cell lines.

Derivatives incorporating a 1,3,4-oxadiazole ring have shown notable anticancer potential. For instance, N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives were synthesized and evaluated for their in vitro anticancer activity against human cervical cancer (HeLa), colorectal adenocarcinoma (Caco-2), and liver cancer (HepG2) cell lines. researchgate.net Specific derivatives from this series demonstrated high cytotoxicity, particularly against HepG2 cells, with IC50 values indicating potent activity. researchgate.net Another study highlighted an oxadiazole derivative with a dichlorophenyl group that exhibited selective cytotoxicity against liver cancer cells with an IC₅₀ value of 2.46 µg/mL.

Furthermore, pyrazolopyrimidine derivatives containing the 2,4-dichlorophenyl group have been synthesized and assessed. One such compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, displayed marked inhibitory effects on the proliferation of human lung adenocarcinoma (A549) and human gastric cancer (MKN45) cell lines, suggesting promising anticancer activities. jcsp.org.pk

Studies on other related structures have also yielded positive results. Derivatives with similar structural features have shown significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells, with IC50 values in the micromolar range. The mechanism for this activity was suggested to be the induction of apoptosis in a dose-dependent manner. In a different series of compounds, methyl N-(3,4-dichlorophenyl)fumaramate was found to be six times more potent than the established anticancer drug melphalan (B128) against murine L1210 leukemia cells. researchgate.net

Table 1: Anticancer Activity of this compound Derivatives and Related Compounds

| Compound Class | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives | HepG2, HeLa, Caco-2 | Compound 7a showed an IC50 of 2.6 µM against HepG2. Compound 7d showed an IC50 of 5.8 µM against HepG2. | researchgate.net |

| Oxadiazole Derivative | Liver Cancer | IC₅₀ = 2.46 µg/mL | |

| 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | A549, MKN45 | Marked inhibition of proliferation | jcsp.org.pk |

| Dichlorophenyl-containing Compounds | MCF-7 | IC50 values in the micromolar range; induced apoptosis | |

| Methyl N-(3,4-dichlorophenyl)fumaramate | L1210 | 6x more potent than melphalan | researchgate.net |

Anticonvulsant Activity Evaluation

Derivatives containing the 2,4-dichlorophenyl structure have been evaluated for their potential as anticonvulsant agents. Research has explored various molecular scaffolds incorporating this moiety to assess their efficacy in preclinical models of seizures.

One area of investigation involves thiosemicarbazide (B42300) derivatives. A study on 1-(2,4-dichlorophenoxyacetyl)-4-alkyl/arylthiosemicarbazides revealed that nearly all tested compounds possessed anticonvulsant activity. nih.gov In a pentylenetetrazol (PTZ)-induced convulsion model in mice, these compounds provided protection ranging from 10% to 70%. nih.gov

Another class of compounds, quinazoline (B50416) derivatives, has also been a focus of research. An initial study identified N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide as having strong anticonvulsant potential, completely protecting laboratory animals from seizures and mortality in the PTZ seizure model. uran.ua However, a subsequent study that aimed to improve the pharmacological profile through the synthesis of 1-benzyl-substituted derivatives of this lead compound did not yield substances with significant anticonvulsant activity. uran.uauran.ua In this follow-up study, only two of the new compounds demonstrated a slight tendency towards activity, indicated by a 17% reduction in mortality compared to the control group. uran.uauran.ua

The broad interest in this chemical space is also supported by research into 1,2,4-triazole derivatives. zsmu.edu.ua Studies indicate that these heterocyclic structures hold significant potential for developing new anticonvulsant drugs. zsmu.edu.ua For example, a synthesized triazole derivative, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone), was found to have anticonvulsant activity that surpassed that of the reference drug phenobarbital (B1680315) in a corazole-induced seizure model in rats. zsmu.edu.ua

Table 2: Anticonvulsant Activity of this compound Derivatives and Related Compounds

| Compound Class | Seizure Model | Activity | Reference |

|---|---|---|---|

| 1-(2,4-Dichlorophenoxyacetyl)-4-alkyl/arylthiosemicarbazides | Pentylenetetrazol (PTZ)-induced convulsions (mice) | 10% to 70% protection | nih.gov |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | Pentylenetetrazol (PTZ)-induced seizures (mice) | Completely protected animals from seizures and mortality | uran.ua |

| 1-Benzyl-substituted N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamides | Pentylenetetrazol (PTZ)-induced seizures (mice) | No significant anticonvulsant activity; two compounds showed a 17% reduction in mortality. | uran.uauran.ua |

| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | Corazole-induced seizures (rats) | Exceeded the effectiveness of phenobarbital. | zsmu.edu.ua |

Potential for Antidepressant Effects

The exploration of this compound derivatives extends to their potential as antidepressant agents, primarily through the modulation of key enzymes and neurotransmitter systems implicated in mood disorders.

A significant finding is the ability of certain derivatives to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. The inhibition of MAO increases the levels of these neurotransmitters in the brain, which is a well-established mechanism for antidepressant action. A study on 1-(2,4-dichlorophenoxyacetyl)-4-alkyl/arylthiosemicarbazides demonstrated that these compounds inhibited MAO activity in rat brain homogenates. nih.gov The degree of inhibition was substantial, ranging from 26.5% to 89.2% at a final concentration of 0.03 mM. nih.gov This suggests that the dichlorophenyl moiety, as part of this particular molecular structure, contributes to MAO inhibitory action, which is a hallmark of a class of antidepressant drugs.

While direct studies on this compound itself for antidepressant effects are limited, the broader field of psychopharmacology is increasingly focused on the glutamatergic system for developing novel, rapid-acting antidepressants. nih.govnih.gov This provides a potential, though currently speculative, avenue for the activity of related compounds, given the role of similar chemical structures in modulating central nervous system targets.

Table 3: Monoamine Oxidase (MAO) Inhibition by Related Compounds

| Compound Class | System | Activity | Reference |

|---|---|---|---|

| 1-(2,4-Dichlorophenoxyacetyl)-4-alkyl/arylthiosemicarbazides | Rat brain homogenate | 26.5% to 89.2% inhibition of MAO activity at 0.03mM concentration | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Key Structural Features for Biological Activity

The presence and position of the chlorine atoms on the phenyl ring are critical determinants of biological activity. The 2,4-dichloro substitution pattern significantly influences the electronic and lipophilic properties of the molecule, which in turn affects its ability to cross the blood-brain barrier and bind to its target.

| Compound Analog | Substitution Pattern | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3/D2 Selectivity |

| 2-methoxyphenylpiperazine analog | 2-MeO | 15.6 | 150 | 9.6 |

| 2,3-dichlorophenylpiperazine analog | 2,3-diCl | 0.8 | 8.5 | 10.6 |

| 4-quinolinyl analog | 4-quin | 25.3 | 250 | 9.9 |

| 7-chloro-4-quinolinyl analog | 7-Cl, 4-quin | 30.1 | 300 | 10.0 |

Data adapted from studies on arylpiperazine derivatives, illustrating the impact of phenyl ring substitutions on dopamine (B1211576) receptor binding affinities. acs.org

In many psychoactive compounds, the presence of a secondary or primary amine at the second position of a butane (B89635) chain is a common structural motif. This arrangement allows the molecule to mimic endogenous neurotransmitters such as dopamine and norepinephrine, enabling it to interact with their respective transporters. frontiersin.org The ethyl group at the alpha position to the amine can also contribute to the steric bulk and influence the orientation of the molecule within the binding pocket.

1-(2,4-Dichlorophenyl)butan-2-amine possesses a chiral center at the second carbon of the butane chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(2,4-Dichlorophenyl)butan-2-amine and (S)-1-(2,4-Dichlorophenyl)butan-2-amine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. solubilityofthings.com

This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral. One enantiomer may fit into the binding site of a receptor more effectively than the other, leading to differences in potency and efficacy. For many psychoactive amines, one enantiomer is often significantly more active than the other. For example, in studies of related compounds, the stereochemistry at the carbon bearing the amine group has been shown to be critical for potent inhibition of monoamine transporters. nih.gov While specific data for the enantiomers of this compound is not extensively published, it is highly probable that they would display distinct pharmacological profiles. nih.govquora.com

Rational Design and Optimization of this compound Derivatives

The principles of SAR guide the rational design of new derivatives with potentially improved properties. By systematically modifying the structure of this compound, medicinal chemists can aim to enhance potency, selectivity, and pharmacokinetic properties.

Optimization strategies could involve:

Altering the substitution on the phenyl ring: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with different electron-donating or electron-withdrawing groups to fine-tune the electronic properties. acs.org

Modifying the butan-2-amine backbone: Lengthening or shortening the alkyl chain, or introducing substituents on the chain to alter flexibility and steric interactions.

N-alkylation or N-acylation of the amine group: Introducing alkyl or acyl groups to the primary amine can change its basicity and create new interactions with the target, potentially altering its selectivity profile.

These modifications are often guided by computational modeling to predict the likely impact on biological activity before undertaking synthetic efforts. nih.govnih.gov

Computational Approaches in SAR Analysis

Computational chemistry plays an indispensable role in modern drug discovery by providing insights into ligand-target interactions at the molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For this compound, docking simulations can be used to model its interaction with the binding sites of monoamine transporters like DAT and SERT.

These simulations can reveal key interactions, such as:

Hydrogen bonding: The primary amine of the butan-2-amine moiety is likely to form hydrogen bonds with polar residues in the transporter's binding pocket. frontiersin.org

Aromatic interactions: The dichlorophenyl ring can engage in pi-pi stacking or other hydrophobic interactions with aromatic amino acid residues.

By comparing the docked poses and calculated binding energies of different derivatives, researchers can rationalize observed SAR trends and prioritize the synthesis of new compounds with a higher probability of success. frontiersin.orgnih.gov For instance, docking studies on related monoamine transporter inhibitors have highlighted the importance of a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in the transporter. frontiersin.org

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model represents the key steric and electronic features that a ligand must possess to interact optimally with a specific biological target, such as a receptor or enzyme. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers.

For dual serotonin-norepinephrine reuptake inhibitors (SNRIs), a common pharmacophore model includes an amine group and an aryl group separated by a flexible chain of two to four sp3 hybridized carbon atoms. nih.gov This general model is applicable to the chemical structure of this compound, which features a primary amine on a butane chain and a 2,4-dichlorophenyl ring. The spatial relationship between the amine nitrogen and the aromatic ring is a critical determinant of a compound's activity and selectivity for monoamine transporters.

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, models for other dopamine transporter (DAT) inhibitors have been proposed. For instance, one pharmacophore model for DAT inhibitors includes a hydrogen-bond acceptor nitrogen atom within a ring system and two aromatic rings at specific distances. mdma.ch Although this compound does not have a nitrogen in a ring, the primary amine can act as a hydrogen bond donor and acceptor, and the dichlorophenyl ring serves as a key aromatic feature.

The development of pharmacophore models often involves aligning a set of active molecules and extracting their common chemical features. nih.gov These models are then used to screen large chemical databases to identify new compounds with the potential for similar biological activity. nih.gov The process can be enhanced by integrating three-dimensional quantitative structure-activity relationship (3D-QSAR) data, which relates the 3D properties of molecules to their biological activity. frontiersin.org

Table 1: Key Pharmacophoric Features of Monoamine Reuptake Inhibitors

| Feature | Description | Relevance to this compound |

| Amine Nitrogen | Typically a primary or secondary amine that is protonated at physiological pH and can act as a hydrogen bond donor. | The primary amine in the butan-2-amine moiety fulfills this feature. |

| Aromatic Ring | A phenyl or other aromatic group that engages in hydrophobic and/or pi-stacking interactions with the receptor. | The 2,4-dichlorophenyl group provides this essential aromatic feature. |

| Hydrophobic Center | A non-polar region of the molecule that contributes to binding through hydrophobic interactions. | The dichlorophenyl ring and the butyl chain contribute to the overall hydrophobicity. |

| Hydrogen Bond Acceptor | An electronegative atom (e.g., oxygen, nitrogen) capable of accepting a hydrogen bond. | The amine group can act as a hydrogen bond acceptor. |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom (e.g., in an amine or hydroxyl group). | The hydrogen atoms of the primary amine serve as hydrogen bond donors. |

X-ray Crystallography Studies of Ligand-Receptor Complexes

X-ray crystallography is a powerful experimental technique that allows for the determination of the three-dimensional atomic structure of molecules, including the complexes formed between a ligand and its biological target. This method provides invaluable insights into the precise binding mode of a drug molecule, revealing the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding.

While a crystal structure of this compound in complex with its specific receptor is not available in the public domain, a highly relevant structure has been determined for a closely related analog. Researchers have successfully crystallized the Drosophila melanogaster dopamine transporter (dDAT) in complex with 3,4-dichlorophenethylamine. This compound shares the dichlorophenyl and the ethylamine (B1201723) moieties with this compound, providing a strong model for understanding the binding interactions of the dichlorophenyl group within the transporter.

In the crystal structure of the dDAT-3,4-dichlorophenethylamine complex, the ligand is lodged in the central binding pocket of the transporter. The amine group of the ligand forms a crucial hydrogen bond with the side chain of an aspartate residue (Asp46). The dichlorophenyl ring is situated in a hydrophobic pocket, flanked by residues such as valine (Val120) and phenylalanine (Phe325). This positioning highlights the importance of both the polar interaction of the amine and the hydrophobic interactions of the substituted phenyl ring for high-affinity binding.

The binding of the dichlorophenyl moiety induces a partially occluded conformation of the transporter's binding pocket. This is primarily due to the inward rotation of transmembrane helices 1b and 6a. A comparison of the dopamine-bound and the 3,4-dichlorophenethylamine-bound structures reveals a displacement of the ligand position by approximately 3.1 Å, indicating that the transporter can adopt different conformations to accommodate various ligands.

Table 2: Key Interacting Residues in the dDAT-Dichlorophenethylamine Complex

| Interacting Residue | Type of Interaction | Corresponding Ligand Moiety |

| Aspartate 46 (Asp46) | Hydrogen Bond | Primary Amine |

| Valine 120 (Val120) | Hydrophobic Interaction | Dichlorophenyl Ring |

| Phenylalanine 325 (Phe325) | Hydrophobic Interaction | Dichlorophenyl Ring |

| Tyrosine 124 (Tyr124) | Hydrophobic Interaction | Dichlorophenyl Ring |

| Phenylalanine 319 (Phe319) | Hydrophobic Interaction | Dichlorophenyl Ring |

These crystallographic findings provide a detailed structural basis for the activity of dichlorophenyl-containing monoamine reuptake inhibitors and serve as a valuable blueprint for the rational design of new therapeutic agents with improved potency and selectivity.

Metabolic Fate and Toxicological Research of 1 2,4 Dichlorophenyl Butan 2 Amine and Analogs

Identification of Biotransformation Pathways

The metabolism of foreign compounds (xenobiotics) in the body typically occurs in two main phases. mhmedical.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. uomus.edu.iqnih.govslideshare.net

Oxidative Metabolism (e.g., N-demethylation, Aromatic Hydroxylation)

Phase I metabolism is predominantly carried out by the cytochrome P450 (CYP) family of enzymes. nih.gov For a compound like 1-(2,4-Dichlorophenyl)butan-2-amine, several oxidative reactions are plausible.

Aromatic Hydroxylation: The dichlorinated phenyl ring is a likely target for hydroxylation, a common reaction catalyzed by CYP enzymes. mhmedical.comnih.gov This would introduce a hydroxyl (-OH) group onto the aromatic ring, creating a phenolic metabolite.

Oxidation of the Amine Group: The primary amine group can undergo oxidation. For similar compounds, metabolism by CYP enzymes can lead to the formation of various oxidized metabolites. nih.govwikipedia.org

Aliphatic Hydroxylation: The butyl side chain could also be a site for hydroxylation at positions away from the amine group, creating alcohol metabolites.

Research on analogous compounds supports these predictions. For instance, the biotransformation of the fungicide N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide, which has a similar 1-(2,4-dichlorophenyl)ethyl structure, involves extensive oxidative metabolism. nih.govacs.org

Conjugation Reactions

Following Phase I oxidation, the newly introduced functional groups, such as hydroxyl groups, serve as sites for Phase II conjugation reactions. uomus.edu.iqyoutube.com These reactions further increase the polarity of the metabolites, preparing them for excretion. slideshare.net

Glucuronidation: This is one of the most common conjugation pathways, where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl, amino, or carboxyl groups. nih.govyoutube.com Phenolic metabolites formed via aromatic hydroxylation would be prime substrates for glucuronidation. nih.gov

Sulfation: In a competing reaction, sulfotransferases (SULTs) can conjugate a sulfonate group to hydroxyl or amine functions. uomus.edu.iqnih.gov

Amino Acid Conjugation: Studies on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) show that it can form conjugates with amino acids. pjoes.com This pathway could also be relevant for metabolites of this compound that possess a carboxylic acid group, potentially formed through oxidation of the butyl chain.

Glutathione Conjugation: Glutathione (GSH) conjugation is a critical detoxification pathway that neutralizes reactive electrophilic compounds. uomus.edu.iqyoutube.com While less common for amines, if oxidative metabolism produces reactive intermediates, GSH conjugation would play a protective role. youtube.com

Formation of Cyclic Metabolites

Intramolecular cyclization can lead to the formation of unique metabolites. In a study of N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide in rats, several unique cyclic metabolites were identified, including lactone, imide, and cyclic amide forms. nih.gov These structures arise from the initial metabolic reactions creating functional groups that can then react with other parts of the same molecule. nih.govacs.org This suggests that this compound could potentially also form cyclic structures following initial oxidation of the side chain.

In Vitro Metabolic Stability and Enzyme Induction/Inhibition Studies

In vitro methods are essential in early drug discovery and chemical safety assessment to predict a compound's metabolic fate. nih.gov These studies help determine metabolic stability and the potential for drug-drug interactions through enzyme inhibition or induction. nih.gov

Metabolic Stability: This is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, often expressed as an in vitro half-life. nih.gov It is typically assessed by incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions and measuring its disappearance over time. uni-halle.denih.gov Compounds that are rapidly metabolized generally have low metabolic stability and may be cleared quickly in vivo. uni-halle.de While no specific data exists for this compound, studies on analogs show that structural modifications, such as adding sterically shielding groups, can significantly improve microsomal stability. uni-halle.de

Enzyme Induction and Inhibition: Xenobiotics can interfere with the activity of CYP enzymes.

Inhibition: A compound can inhibit a CYP enzyme, slowing the metabolism of other drugs cleared by that enzyme and potentially leading to toxicity. youtube.com This is a fast process. youtube.com

Induction: A compound can induce the synthesis of more CYP enzymes, which accelerates the metabolism of co-administered drugs and can lead to therapeutic failure. nih.govyoutube.com This process is slower and requires repeated exposure to the inducing agent. youtube.com

Studies on compounds with a dichlorophenyl moiety, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione, have shown that their metabolism by CYP enzymes, particularly CYP3A isozymes, is a critical factor in their potential toxicity. nih.gov Inhibition or induction of these enzymes can significantly alter the compound's safety profile. nih.gov Assessing the potential of this compound to inhibit or induce key CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) would be a crucial step in its toxicological evaluation.

In Vivo Metabolic Profiling and Excretion Analysis

In vivo studies, typically in animal models like rats, are performed to understand the complete metabolic profile and excretion routes of a compound. nih.gov Following administration of the compound, biological samples such as urine, feces, and plasma are collected and analyzed, usually by liquid chromatography-mass spectrometry (LC-MS/MS), to identify and quantify the parent compound and its metabolites. nih.govnih.govnih.gov

A study on the analog N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide provides a relevant example. After oral administration to rats, 16 different metabolites were isolated from urine and feces, demonstrating extensive biotransformation. nih.govacs.org The primary routes of excretion for xenobiotics and their metabolites are via urine and feces. pjoes.com The conversion to more polar, water-soluble metabolites in Phase I and Phase II is what allows the kidneys and liver to efficiently clear the compounds from the body. mhmedical.com

Genotoxicity Assessments

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, and potentially leading to cancer. A variety of assays are used to assess the genotoxic potential of a compound.

Although no specific genotoxicity data are available for this compound, extensive research on the structurally related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and its primary metabolite, 2,4-Dichlorophenol (B122985) (2,4-DCP), raises concerns.

DNA Damage: Studies have shown that 2,4-D can induce DNA damage. unlp.edu.arresearchgate.net The single-cell gel electrophoresis (SCGE or Comet) assay on Chinese Hamster Ovary (CHO) cells revealed dose-dependent increases in DNA strand breaks after exposure to 2,4-D. unlp.edu.ar

Cytogenetic Effects: 2,4-D has been shown to cause a significant increase in chromosome aberrations in the bone marrow and spermatocyte cells of mice. researchgate.net It also induced a dose-dependent increase in sperm head abnormalities. researchgate.net Furthermore, it was found to induce sister chromatid exchange (SCE) in CHO cells. unlp.edu.arresearchgate.net

Metabolite Toxicity: Research indicates that the metabolite 2,4-DCP is also genotoxic and, in some cases, exhibits greater toxicity than the parent 2,4-D compound. researchgate.netacs.orgnih.govnih.gov

These findings suggest that the 2,4-dichlorophenyl moiety may be associated with genotoxic potential. Therefore, a thorough evaluation of this compound using a standard battery of genotoxicity tests would be warranted to characterize its safety profile.

Table of Mentioned Compounds

Mutagenicity Testing

There is a lack of specific mutagenicity data for this compound. However, studies on analogous compounds provide some insight. For instance, the herbicide 2,4-D has been a subject of extensive study, with some conflicting results regarding its mutagenic potential. nih.gov Some studies have indicated that 2,4-D can induce genotoxic effects, particularly under certain exposure conditions. nih.gov For example, both acute and chronic exposure to 2,4-D has been shown to cause DNA damage in rodents. nih.gov

Furthermore, the genotoxicity of other chlorinated compounds has been investigated. The metabolite of 2,4-D, 2,4-dichlorophenol (2,4-DCP), has demonstrated a weaker genotoxic effect compared to its parent compound in mice. nih.gov In contrast, studies on other dichlorinated compounds have shown clear mutagenic properties. wikipedia.org For example, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile was found to have no mutagenic effect in the Ames test. wikipedia.org These findings suggest that the mutagenic potential of dichlorinated compounds can be highly dependent on the specific molecular structure.

Interactive Table: Mutagenicity Findings for Analogs of this compound

| Compound | Test System | Finding | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rodents (in vivo) | Induced DNA damage in the comet assay after acute and chronic exposure. | nih.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Mice (in vivo) | Weaker genotoxic effect than 2,4-D. | nih.gov |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Ames test | No mutagenic effect observed. | wikipedia.org |

Chromosomal Aberration Studies

Specific studies on chromosomal aberrations induced by this compound are not available. However, research on structurally similar compounds, such as substituted amphetamines and 2,4-D, indicates a potential for such effects. Methamphetamine, a psychostimulant with a related chemical structure, has been shown to induce micronuclei, which are a consequence of structural and numerical chromosomal aberrations, in human-derived hepatoma cells. researchgate.net These genotoxic effects are thought to be mediated through the oxidation of DNA. researchgate.net Furthermore, studies on heavy users of psychoactive drugs, including amphetamines, have reported elevated incidences of chromosomal aberrations. capes.gov.br

Studies on 2,4-D have also demonstrated its potential to induce chromosomal damage. Oral administration of 2,4-D to mice resulted in a significant increase in the percentage of chromosome aberrations in bone marrow and spermatocyte cells. nih.gov The genotoxic effect was dose-dependent. nih.gov These findings suggest that compounds containing a dichlorophenyl group may have the potential to cause chromosomal damage.

Interactive Table: Chromosomal Aberration Findings for Analogs

| Compound/Substance | Test System/Population | Finding | Reference |

| Methamphetamine | Human derived hepatoma (HepG2) cells | Induction of micronuclei and nuclear buds. | researchgate.net |

| Psychoactive drugs (including amphetamines) | Human users | Elevated incidences of chromosomal aberrations in heavy users. | capes.gov.br |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Mice (in vivo) | Significant increase in chromosome aberrations in bone-marrow and spermatocyte cells. | nih.gov |

Carcinogenicity Evaluations

A definitive carcinogenicity evaluation for this compound has not been established. The carcinogenicity of its structural analogs, however, has been a subject of debate and investigation. The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B). In contrast, the U.S. Environmental Protection Agency (EPA) has categorized 2,4-D in Group D, "not classifiable as to human carcinogenicity". nih.gov

The carcinogenicity of other chlorinated compounds like dichlorodiphenyltrichloroethane (DDT) has also been evaluated. DDT is listed as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies, where it caused liver tumors in rodents. nih.govca.gov For amphetamine and its salts, the Office of Environmental Health Hazard Assessment (OEHHA) has brought it to the Carcinogen Identification Committee for consultation, indicating a level of concern. nih.gov These varied classifications for related compounds underscore the difficulty in predicting the carcinogenic potential of this compound without specific data.

Interactive Table: Carcinogenicity Classifications of Analogs

| Compound | Agency/Organization | Classification | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | IARC | Group 2B: Possibly carcinogenic to humans | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | US EPA | Group D: Not classifiable as to human carcinogenicity | nih.gov |

| Dichlorodiphenyltrichloroethane (DDT) | NTP Report on Carcinogens | Reasonably anticipated to be a human carcinogen | nih.govca.gov |

| Amphetamine and its salts | OEHHA | Under consultation by the Carcinogen Identification Committee | nih.gov |

General Toxicology Studies (Focus on effects on organs/systems)

The systemic toxicity of this compound has not been documented. However, toxicological studies of its analogs provide insights into potential effects on various organ systems.

Hepatic System Effects

The liver is a primary site for the metabolism of xenobiotics and is therefore susceptible to toxic injury. Studies on 2,4-D have revealed significant alterations to liver structure and function. nih.gov In animal models, exposure to 2,4-D has been associated with liver cellular and tissue damage, inhibition of hepatic antioxidant enzymes, and increased serum levels of transaminases. nih.gov Histopathological findings in rats treated with 2,4-D included hepatic cord disruption, focal necrosis, and vessel dilation. nih.gov

Research on para-halogenated amphetamines and methcathinones has shown that para-chlorination increases the cytotoxicity of these compounds in human liver-derived HepG2 cells. nih.gov This suggests that the presence of a chlorine atom on the phenyl ring, as is the case with this compound, could contribute to potential hepatotoxicity. The mechanism may involve mitochondrial impairment. nih.gov Furthermore, exposure to the 2,4-dimethylamine salt, a derivative of 2,4-D, led to increased levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the liver of rabbits, indicating liver damage. nih.gov

Interactive Table: Hepatic Effects of Analogs

| Compound/Analog | Animal Model/Cell Line | Observed Hepatic Effects | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rodents and fish | Liver cellular and tissue damage, inhibition of antioxidant enzymes, increased transaminases. | nih.gov |

| Para-chlorinated amphetamines/methcathinones | HepG2 cells | Increased cytotoxicity, potential mitochondrial impairment. | nih.gov |

| 2,4-Dimethylamine salt | Rabbits | Increased liver enzymes (AST, ALT). | nih.gov |

| Dichlorvos (organophosphate pesticide) | Rats and BRL-3A cells | Induces liver damage through mechanisms involving reactive oxygen species and autophagy. | nih.gov |

Renal System Effects

The kidneys are also vulnerable to toxic insults due to their role in filtering and excreting waste products from the blood. Animal studies have shown that chlorophenoxy herbicides can cause renal damage and dysfunction. nih.gov Repeated exposure to 2,4-D in rats and mice has been associated with renal effects. nih.gov The kidney is considered one of the most sensitive targets of 2,4-D toxicity in laboratory animals. nih.gov

While direct evidence is lacking for this compound, the potential for renal toxicity is a concern for many environmental chemicals. nih.gov For example, long-term exposure to certain pesticides has been linked to an increased risk of end-stage renal disease in agricultural workers. nih.gov

Interactive Table: Renal Effects of Analogs

| Compound Class/Analog | Animal Model/Population | Observed Renal Effects | Reference |

| Chlorophenoxy herbicides (e.g., 2,4-D) | Rats and mice | Renal damage and dysfunction. | nih.govnih.gov |

| Various pesticides | Agricultural workers | Potential increased risk of end-stage renal disease with long-term exposure. | nih.gov |

Endocrine System Modulation

The endocrine system can be disrupted by exogenous chemicals that interfere with hormone synthesis, release, transport, metabolism, binding, or elimination. Dichlorodiphenyltrichloroethane (DDT) and its analogs are well-known endocrine disruptors. mdpi.com These compounds have been shown to affect the expression of gonadotropin genes and hormone synthesis. mdpi.com They can interact with estrogen receptors, leading to altered hormonal activity.

Similarly, 2,4-Dichlorophenol (2,4-DCP), a metabolite of 2,4-D, has demonstrated estrogenic endocrine disruptor activity in male rats, altering sexual behavior. Chronic exposure to 2,4-D has also been shown to cause alterations in thyroid hormone levels in rats. nih.gov Given that this compound contains the dichlorophenyl moiety, there is a potential for it to exert endocrine-disrupting effects, although specific studies are needed to confirm this.

Interactive Table: Endocrine-Modulating Effects of Analogs

| Compound/Analog | Test System/Animal Model | Observed Endocrine Effects | Reference |

| Dichlorodiphenyltrichloroethane (DDT) and analogs | Pituitary gonadotrope cells | Regulated gonadotropin gene expression and hormone synthesis. | mdpi.com |

| 2,4-Dichlorophenol (2,4-DCP) | Male rats | Demonstrated estrogenic activity, altering sexual behavior. | |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rats | Alterations in thyroid hormone levels. | nih.gov |

Neurotoxicity Potential

While direct studies on the neurotoxicity of this compound are not extensively available in public literature, the toxicological profile of its structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D), provides significant insights into potential neurological effects. Ingestion of products containing 2,4-D has been associated with a range of neurological signs. In animal studies, particularly with dogs, common signs of toxicity included stiffness in the extremities, muscular incoordination, lethargy, stupor, and paralysis of the hindquarters, eventually leading to coma and death in severe cases. nih.gov Some of these symptoms have been noted to resemble myotonia congenita. nih.gov

In a fatal human case involving the ingestion of a 2,4-D-containing herbicide, microscopic examination of tissues revealed lesions in the brain, among other organs. nih.gov However, confounding factors in this specific case make direct attribution solely to 2,4-D challenging. nih.gov The potential mechanism for neurotoxicity may involve the ability of such compounds to bind to receptors within the nervous system, thereby modulating neurotransmitter activity and affecting various physiological responses.

Table 1: Observed Neurotoxic Effects of 2,4-D in Animal Studies

| Species | Observed Effects | Reference |

|---|

Hematological System Impacts

Detailed research specifically investigating the hematological system impacts of this compound is limited. However, toxicological assessments of its analog, 2,4-D, provide some indications. Autopsy reports from a lethal human ingestion case noted markedly hyperemic stomach, duodenum, and proximal jejunum, along with accumulation of blood in the stomach and signs of massive hemorrhage in the stomach mucosa. nih.gov Another case report mentioned pulmonary edema and the presence of reddish, watery fluid in the abdominal and thoracic cavities. nih.gov While these findings point towards effects on vascular and fluid balance, specific data on blood cell counts, coagulation parameters, or bone marrow function from studies on 2,4-D or its derivatives are not prominently featured in the reviewed literature.

Reproductive and Developmental Toxicity Concerns

The potential for reproductive and developmental toxicity is a significant concern for compounds containing the 2,4-dichlorophenyl moiety. Extensive research on analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (2,4-DCP) has been conducted.

A two-generation reproductive toxicity study in rats using 2,4-DCP also revealed evidence of reproductive effects. nih.gov In this study, no clear toxicity was observed at the lowest dose level (500 ppm). However, at higher concentrations (2000 ppm and 8000 ppm), dose-dependent reproductive effects were noted. These included a significant increase in the uterine weights of F1 and F2 female weanlings and a reduction in the number of implantation sites and live births among the F1 parental females. nih.gov These findings suggest that 2,4-DCP exhibits weak reproductive toxicity, potentially through mechanisms related to endocrine activity. nih.gov

Table 2: Summary of Reproductive and Developmental Toxicity Findings for Analogs

| Compound | Species | Key Findings | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rat | Increased incidence of skeletal abnormalities. Identified as causing reproductive toxicity by the U.S. EPA. | ca.gov |

| 2,4-dichlorophenol (2,4-DCP) | Rat | At 2000 & 8000 ppm: Increased uterine weights in F1/F2 female weanlings; Reduced number of implantation sites and live births in F1 females. | nih.gov |

Advanced Analytical Methodologies in Research of 1 2,4 Dichlorophenyl Butan 2 Amine

Purity Assessment and Impurity Profiling

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. Impurity profiling, the identification and quantification of all potential impurities, is a key aspect of this assessment. For 1-(2,4-Dichlorophenyl)butan-2-amine, a combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase HPLC method would likely be developed to separate the main compound from any process-related impurities or degradation products. These impurities could arise from starting materials, by-products of the synthesis, or degradation of the compound over time. The choice of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition are crucial for achieving adequate separation.

For comprehensive impurity profiling, HPLC is often coupled with mass spectrometry (HPLC-MS). This allows for the determination of the mass-to-charge ratio of the impurities, aiding in their identification. Further structural elucidation of unknown impurities can be achieved by isolating them using preparative HPLC and then analyzing them using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

The table below illustrates a hypothetical impurity profile for a batch of this compound, as might be determined by a validated HPLC method.

| Impurity ID | Retention Time (min) | Relative Retention Time | Concentration (%) | Identification Status |

| Impurity A | 4.2 | 0.85 | 0.08 | Identified |

| Impurity B | 5.8 | 1.15 | 0.12 | Identified |

| Unknown C | 6.5 | 1.30 | 0.05 | Unidentified |

| Unknown D | 7.1 | 1.42 | 0.03 | Unidentified |

Chiral Separation and Enantiomeric Purity Determination

As this compound is a chiral molecule, it exists as a pair of enantiomers. These enantiomers can have different pharmacological and toxicological profiles. Therefore, it is essential to separate and quantify them to determine the enantiomeric purity of the sample.